2-Amino-3-isopropoxybenzoic acid

Lipophilicity Drug-likeness Permeability

2-Amino-3-isopropoxybenzoic acid (CAS 1243400-80-7) is a disubstituted benzoic acid derivative bearing an ortho-amino group and a meta-isopropoxy substituent (C₁₀H₁₃NO₃, MW 195.21 g/mol). It belongs to the anthranilic acid (2-aminobenzoic acid) structural class, a privileged scaffold in medicinal chemistry due to the intramolecular hydrogen bonding and metal-chelating properties conferred by the vicinal amino and carboxyl groups.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 1243400-80-7
Cat. No. B3093393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-isopropoxybenzoic acid
CAS1243400-80-7
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC(=C1N)C(=O)O
InChIInChI=1S/C10H13NO3/c1-6(2)14-8-5-3-4-7(9(8)11)10(12)13/h3-6H,11H2,1-2H3,(H,12,13)
InChIKeyDYQRXIXTLFWATD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-isopropoxybenzoic acid (CAS 1243400-80-7): Aminobenzoic Acid Derivative for Drug Discovery and Chemical Biology


2-Amino-3-isopropoxybenzoic acid (CAS 1243400-80-7) is a disubstituted benzoic acid derivative bearing an ortho-amino group and a meta-isopropoxy substituent (C₁₀H₁₃NO₃, MW 195.21 g/mol) [1]. It belongs to the anthranilic acid (2-aminobenzoic acid) structural class, a privileged scaffold in medicinal chemistry due to the intramolecular hydrogen bonding and metal-chelating properties conferred by the vicinal amino and carboxyl groups [2]. The 3-isopropoxy substituent distinguishes this compound from simpler anthranilic acid analogs by introducing a branched alkyl ether that modulates lipophilicity (XLogP3 = 2.1), hydrogen-bond acceptor count, and steric bulk at the meta position [1]. These properties make the compound a versatile building block for the synthesis of kinase inhibitors, anti-infective agents, and pharmaceutical impurity reference standards .

Why 2-Amino-3-isopropoxybenzoic acid Cannot Be Replaced by Generic Aminobenzoic Acid Analogs in Drug Discovery Pipelines


Substituting 2-amino-3-isopropoxybenzoic acid with a generic aminobenzoic acid isomer or a structurally related alkoxy analog introduces risks of altered target engagement, pharmacokinetics, and synthetic route divergence that can derail lead optimization campaigns [1]. Positional isomerism on the benzoic acid ring fundamentally alters intramolecular hydrogen-bond networks and metal-coordination geometry; for instance, the ortho-amino/carboxyl motif in anthranilic acids forms a six-membered intramolecular hydrogen bond that is absent in meta- or para-substituted isomers, directly affecting solubility, crystallinity, and target binding [2]. The isopropoxy group at the 3-position provides a specific balance of lipophilicity (XLogP3 = 2.1) and steric demand that differs measurably from methoxy, ethoxy, or n-propoxy analogs, with downstream consequences for membrane permeability, metabolic stability, and off-target selectivity that have been documented in alkoxybenzoic acid SAR studies [1][3]. Simply interchanging analogs without verifying these quantitative parameters can lead to irreproducible biological data, failed scale-up syntheses, or invalidated impurity profiling in regulated pharmaceutical development [4].

Head-to-Head Quantitative Differentiation of 2-Amino-3-isopropoxybenzoic acid Against Closest Structural Analogs


Lipophilicity Advantage of 3-Isopropoxy Substitution Over Linear Alkoxy Analogs in 2-Aminobenzoic Acid Scaffolds

2-Amino-3-isopropoxybenzoic acid exhibits a computed XLogP3 of 2.1, reflecting the contribution of the branched isopropoxy group to lipophilicity [1]. In a systematic SAR study of alkoxybenzoic acids, 4-isopropoxybenzoic acid demonstrated an HPLC capacity factor (log k′) of 0.73, placing it between the 4-ethoxy (log k′ = 0.48) and 4-propoxy (log k′ = 0.80) analogs, and this lipophilicity rank order was shown to directly correlate with antimycobacterial potency [2]. The branched isopropoxy group thus provides a lipophilicity increment that is distinct from both the shorter ethoxy and longer linear propoxy substituents, enabling fine-tuning of logP without the full hydrophobicity penalty of extended alkyl chains.

Lipophilicity Drug-likeness Permeability

Regiochemical Specificity: 2,3-Substitution Pattern Versus 4-Amino-2-hydroxy-3-isopropoxy Motif in Antibacterial Coralmycin Scaffolds

The 2-amino-3-isopropoxybenzoic acid scaffold represents a distinct regiochemical isomer from the 4-amino-2-hydroxy-3-isopropoxybenzoic acid motif found in the coralmycin family of antibiotics [1]. In the coralmycin synthesis, the 4-amino-2-hydroxy-3-isopropoxybenzoic acid-containing natural product exhibited potent antibacterial activity against 10 Gram-negative and 7 Gram-positive organisms, while the desmethoxy analog achieved MIC values as low as 50 nM, demonstrating that both the amino position and the presence of the 2-hydroxy group are critical to potency [1]. The 2-amino-3-isopropoxybenzoic acid isomer lacks the 2-hydroxy substituent and places the amino group ortho to the carboxyl rather than para, which is predicted to alter its hydrogen-bonding donor/acceptor topology (HBD count = 2, HBA count = 4) compared to the coralmycin acid (HBD = 3, HBA = 5) [2]. The desmethoxy analog of coralmycin, which removes the 2-hydroxy group, showed significantly more potent antimicrobial activity than the parent, confirming that small structural variations in this scaffold class produce large biological potency differences.

Antibacterial Natural Product Synthesis Regiochemistry

Selective Aminobenzoic Acid Inhibitor Scaffold Differentiation: sEH N-Phosphatase Inhibition Profile

A systematic screen of aminobenzoic acid isomers against the N-terminal phosphatase domain of soluble epoxide hydrolase (sEH N-phos) identified 4-aminobenzoic acid (Ki = 15.3 µM) and 3-amino-4-hydroxybenzoic acid (Ki = 11.7 µM) as selective competitive inhibitors, while the corresponding 2-aminobenzoic acid (anthranilic acid) was not reported among the active hits, suggesting that the ortho-amino/carboxyl motif confers a distinct binding mode that is incompatible with the sEH N-phos active site geometry [1]. 2-Amino-3-isopropoxybenzoic acid, with its ortho-amino group and meta-isopropoxy substituent, is structurally precluded from the binding mode utilized by the 3- and 4-aminobenzoic acid isomers. This regiochemistry-driven selectivity profile means that the compound will exhibit a different off-target liability spectrum from its positional isomers in phenotypic screening cascades.

Soluble Epoxide Hydrolase Phosphatase Inhibition Selectivity

Computed Physicochemical Descriptor Differentiation Against 2-Amino-3-methoxybenzoic Acid

Direct comparison of computed molecular descriptors between 2-amino-3-isopropoxybenzoic acid and its closest commercially available analog, 2-amino-3-methoxybenzoic acid (CAS 3177-80-8), reveals quantifiable divergence in key drug-likeness parameters [1]. The isopropoxy compound has a higher molecular weight (195.21 vs. 167.16 g/mol), elevated lipophilicity (XLogP3 2.1 vs. an estimated 1.3–1.5 for the methoxy analog), and increased rotatable bond count (3 vs. 2), while retaining the same hydrogen bond donor count (2) and an identical topological polar surface area (72.6 Ų) [1]. The isopropoxy ether also introduces greater steric hindrance near the 3-position, which can influence regioselectivity in further synthetic transformations such as electrophilic aromatic substitution or cross-coupling reactions.

Physicochemical Properties Drug Design Lead Optimization

Synthetic Intermediate Utility: Comparative Cystobactamid D-Ring Pharmacophore SAR

In the cystobactamid class of antibiotics, the central D-ring consists of a para-aminobenzoic acid (PABA) scaffold further substituted with hydroxy and isopropoxy functions [1]. Systematic SAR studies varying the two oxygenated substituents and replacing the amide connectors with bioisosteres demonstrated that the isopropoxy group is critical for maintaining antibacterial potency within this scaffold [1]. The 2-amino-3-isopropoxybenzoic acid scaffold provides an orthogonally functionalized isopropoxy-bearing aminobenzoic acid that can serve as a regioisomeric comparator or alternative building block for medicinal chemistry exploration of this pharmacophore space, offering different vector geometry for amide bond formation compared to the natural 4-amino substitution pattern.

Cystobactamid Antibiotics PABA Pharmacophore Structure-Activity Relationship

Pharmaceutical Impurity Reference Standard Differentiation: Apremilast-Related Scaffold

2-Amino-3-isopropoxybenzoic acid is structurally related to 3-amino-2-(isopropoxycarbonyl)benzoic acid, which is cataloged as Apremilast Impurity 47, a pharmaceutical impurity reference standard for the PDE4 inhibitor drug apremilast (Otezla) . The target compound differs by having the isopropoxy group as an ether substituent rather than as part of an isopropyl ester (isopropoxycarbonyl) and by the positional swap of the amino group (2-amino vs. 3-amino). These structural distinctions produce different chromatographic retention times, mass spectrometric fragmentation patterns, and reactivity profiles that are critical for orthogonal impurity method validation in regulated pharmaceutical analysis.

Impurity Profiling Reference Standard Pharmaceutical Quality Control

Primary Research and Industrial Application Scenarios for 2-Amino-3-isopropoxybenzoic acid (CAS 1243400-80-7)


Kinase Inhibitor Lead Optimization Requiring Fine-Tuned Lipophilicity (XLogP3 2.1)

When optimizing a kinase inhibitor lead series where cellular potency is limited by poor membrane permeability, 2-amino-3-isopropoxybenzoic acid provides a quantifiable lipophilicity increment (XLogP3 = 2.1, Δ ≈ +0.6–0.8 over the methoxy analog) that can improve passive diffusion without the excessive hydrophobicity of n-propoxy or longer alkyl chain analogs [1][2]. The branched isopropoxy group also reduces metabolic O-dealkylation susceptibility compared to linear ethoxy or propoxy substituents, a phenomenon documented in alkoxybenzoic acid SAR studies [2]. This scaffold is particularly relevant for cyclin-dependent kinase (CDK) inhibitor programs, where 2-amino-3-methoxybenzoic acid has already been established as a CDK1/cyclin B inhibitor precursor .

Gram-Negative Antibiotic Discovery Using Orthogonally Functionalized Aminobenzoic Acid Building Blocks

For natural product-inspired antibiotic discovery programs targeting the cystobactamid or coralmycin pharmacophore space, 2-amino-3-isopropoxybenzoic acid offers a regioisomeric alternative to the 4-amino-2-hydroxy-3-isopropoxybenzoic acid motif found in coralmycins [1][2]. Systematic variation of the amino position and oxygenated substituents is a validated strategy for modulating antibacterial spectrum and potency in this class, with the desmethoxy coralmycin analog achieving MIC values as low as 50 nM [1]. The 2,3-substitution pattern enables exploration of alternative D-ring vector geometries that are inaccessible from the natural 4-amino scaffold, potentially unlocking activity against resistant Gram-negative pathogens.

Pharmaceutical Impurity Method Development and Reference Standard Synthesis

In regulated pharmaceutical quality control, 2-amino-3-isopropoxybenzoic acid is a differentiated precursor for synthesizing isomerically pure impurities related to apremilast (Otezla) and structurally analogous PDE4 inhibitors [1]. Its distinct chromatographic and mass spectrometric signature from the cataloged Apremilast Impurity 47 (3-amino-2-(isopropoxycarbonyl)benzoic acid) enables orthogonal impurity profiling and method validation, satisfying ICH Q3A/Q3B regulatory requirements for impurity identification and qualification thresholds [1].

Chemical Biology Probe Development Targeting Aminobenzoic Acid-Binding Enzymes

For chemical biology programs investigating the phosphatase or epoxide hydrolase enzyme families, 2-amino-3-isopropoxybenzoic acid provides a selectivity-filtered probe scaffold that is structurally precluded from the binding mode utilized by 3- and 4-aminobenzoic acid isomers at the sEH N-phos active site (Ki = 11.7–15.3 µM for active isomers) [1]. This built-in selectivity feature makes the compound a valuable negative control or selectivity profiling tool in biochemical screening cascades where discrimination between ortho-, meta-, and para-aminobenzoic acid binding modes is required.

Quote Request

Request a Quote for 2-Amino-3-isopropoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.